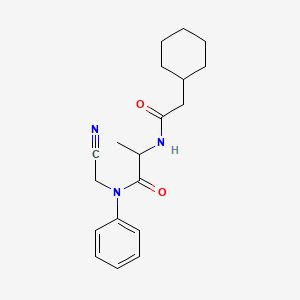
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide, also known as CCPA, is a chemical compound that has been of interest to scientific researchers due to its potential applications in the field of medicine. CCPA is a synthetic analog of adenosine, a naturally occurring nucleoside that plays an important role in various physiological processes in the body. In
Scientific Research Applications
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has been studied for its potential applications in various fields of medicine. One of the most promising applications of N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide is in the treatment of ischemic heart disease. Ischemic heart disease is a condition in which the blood supply to the heart is reduced, leading to tissue damage and heart failure. N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has been shown to improve blood flow to the heart and reduce tissue damage in animal models of ischemic heart disease. Other potential applications of N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide include the treatment of asthma, chronic obstructive pulmonary disease (COPD), and inflammation.
Mechanism of Action
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide exerts its effects by binding to adenosine receptors in the body. Adenosine receptors are G protein-coupled receptors that are involved in various physiological processes, including vasodilation, bronchodilation, and anti-inflammatory effects. N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has a high affinity for the A1 adenosine receptor subtype, which is responsible for the cardioprotective effects of adenosine. By binding to the A1 receptor, N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide activates a signaling pathway that leads to increased blood flow to the heart and reduced tissue damage.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has been shown to have a number of biochemical and physiological effects in the body. In addition to its cardioprotective effects, N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has been shown to reduce airway inflammation in animal models of asthma and COPD. N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has also been shown to have anti-inflammatory effects in various cell types, including macrophages and endothelial cells. These effects are thought to be mediated by the activation of the A1 adenosine receptor.
Advantages and Limitations for Lab Experiments
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has several advantages for use in scientific research. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide is also highly selective for the A1 adenosine receptor, which allows for specific targeting of this receptor subtype. However, there are also some limitations to the use of N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide in lab experiments. One limitation is that N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide is not very stable in solution, which can make it difficult to work with. Another limitation is that N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide. One direction is to further explore its potential applications in the treatment of ischemic heart disease, asthma, and COPD. Another direction is to investigate its anti-inflammatory effects in greater detail, including its effects on various cell types and signaling pathways. Additionally, further studies are needed to establish the safety and efficacy of N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide in humans, which could pave the way for its use as a therapeutic agent in the clinic.
Synthesis Methods
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide is synthesized by reacting N-cyanomethyl-N-phenylacrylamide with 2-cyclohexylacetamide in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide as the final product. The synthesis of N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide has been optimized to yield high purity and yield, making it suitable for use in scientific research.
properties
IUPAC Name |
N-(cyanomethyl)-2-[(2-cyclohexylacetyl)amino]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-15(21-18(23)14-16-8-4-2-5-9-16)19(24)22(13-12-20)17-10-6-3-7-11-17/h3,6-7,10-11,15-16H,2,4-5,8-9,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETNSLZPULIDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC#N)C1=CC=CC=C1)NC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(2-cyclohexylacetamido)-N-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E,NZ)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2604922.png)
![2-amino-3-(thiophene-2-carbonyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2604923.png)
![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-methylpiperidine-3-carboxamide](/img/structure/B2604925.png)

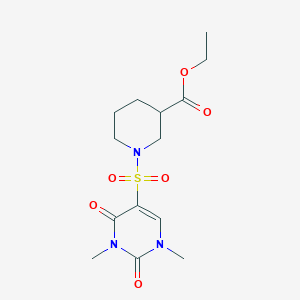


![2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2604932.png)
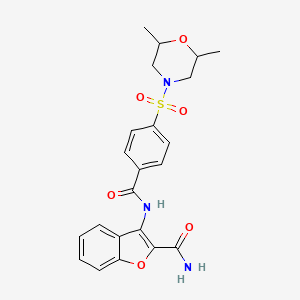
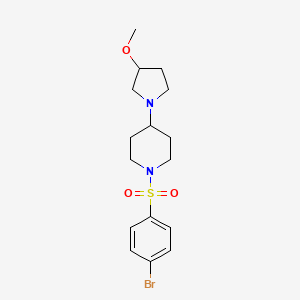
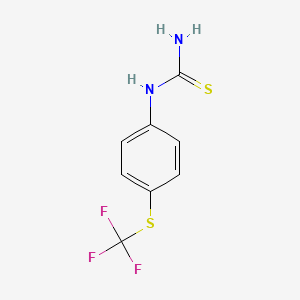
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide](/img/structure/B2604942.png)
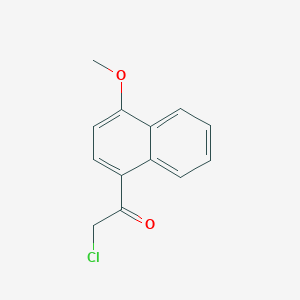
![(E)-3-(4-chloro-2-fluoroanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2604945.png)